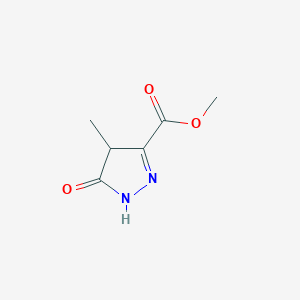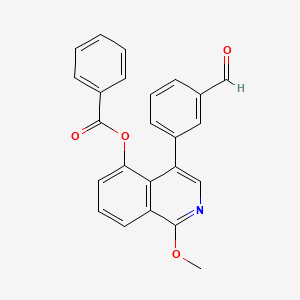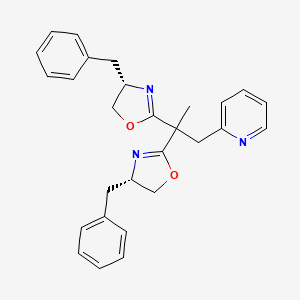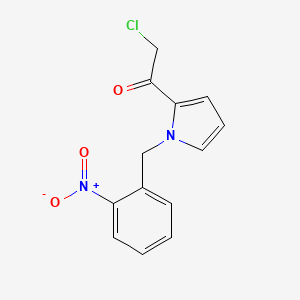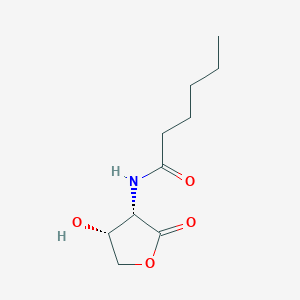![molecular formula C12H17NO2 B12889683 [5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol CAS No. 89724-37-8](/img/structure/B12889683.png)
[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol is a complex organic compound characterized by its unique structure, which includes an oxazole ring and a cyclohexene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol typically involves the formation of the oxazole ring followed by the introduction of the cyclohexene moiety. One common synthetic route includes the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include rigorous purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced heterocycles, and substituted oxazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of oxazole derivatives with biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The oxazole ring is a common motif in many bioactive compounds, and derivatives of (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol may exhibit interesting pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to proteins or nucleic acids. The cyclohexene moiety adds hydrophobic character, potentially affecting the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole: Lacks the hydroxyl group, making it less polar.
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)ethanol: Has an ethyl group instead of a hydroxyl group, affecting its reactivity and solubility.
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)amine: Contains an amine group, which can participate in different types of chemical reactions.
Uniqueness
The presence of both the oxazole ring and the cyclohexene moiety in (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol makes it unique. This combination of structural features imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
89724-37-8 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
[5-methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H17NO2/c1-9-10(8-14)13-11(15-9)12(2)6-4-3-5-7-12/h3-4,14H,5-8H2,1-2H3 |
InChI-Schlüssel |
PTYHASXSWHMTML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2(CCC=CC2)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
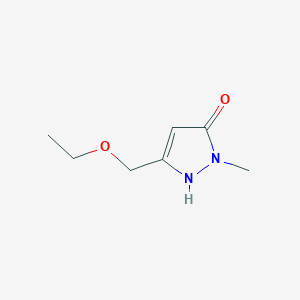

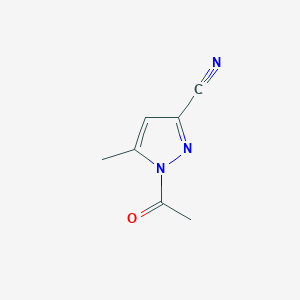
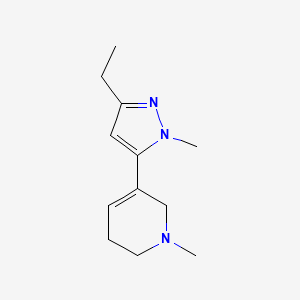
![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)
